![molecular formula C32H52O2 B580692 Simiarenol acetate CAS No. 4965-99-5](/img/structure/B580692.png)
Simiarenol acetate
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Overview
Description
Simiarenol acetate is a chemical compound with the molecular formula C32H52O2 and a molecular weight of 468.766 g/mol. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simiarenol acetate typically involves the esterification of simiarenol with acetic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where simiarenol and acetic acid are mixed in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Simiarenol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Profile
Simiarenol acetate is a derivative of simiarenol, a pentacyclic triterpene. Its structural characteristics contribute to its biological activity, particularly in modulating various cellular pathways. The compound is primarily isolated from plants such as Dorstenia spp. and Coccoloba mollis, which are known for their rich phytochemical profiles.
Pharmacological Applications
1. Anticancer Properties
Research indicates that this compound may play a role in cancer treatment by modulating multidrug resistance (MDR) in cancer cells. A study demonstrated that simiarenol and other triterpenes could influence the activity of P-glycoprotein, a protein that contributes to drug resistance in cancer therapy. Although simiarenol itself did not show significant MDR-modulating effects at the concentrations tested, its structural analogs exhibited varying degrees of activity, suggesting potential for further modification and study .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that extracts containing simiarenol exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be developed into natural antimicrobial agents for therapeutic use .
3. Genotoxicity Studies
The genotoxic potential of this compound has been assessed using the Ames test, which evaluates mutagenic effects on bacterial strains. While some extracts showed low mutagenic activity, the overall findings indicate that this compound may possess a favorable safety profile for further research in medicinal applications .
Agricultural Applications
1. Plant Growth Promotion
This compound has been studied for its effects on plant growth and development. Its application in agricultural settings may enhance stress tolerance in crops, contributing to improved yield under adverse conditions. Research suggests that triterpenoids can stimulate root development and increase resistance to pests and diseases .
2. Natural Pesticide Development
Given its antimicrobial properties, this compound is being explored as a component of natural pesticides. Its efficacy against plant pathogens could lead to the development of eco-friendly pest management strategies that reduce reliance on synthetic chemicals .
Case Study 1: Anticancer Activity
A study involving L5178 mouse lymphoma cells investigated the effects of various triterpenes, including this compound, on MDR modulation. While simiarenol did not significantly reverse MDR at tested concentrations, derivatives showed promise as lead compounds for developing more effective cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In an evaluation of plant extracts containing simiarenol, researchers found notable antimicrobial activity against Escherichia coli and Salmonella typhimurium. The Minimum Inhibitory Concentration (MIC) values indicated strong potential for use in developing natural antimicrobial agents .
Mechanism of Action
The mechanism of action of Simiarenol acetate involves its interaction with specific molecular targets in biological systems. It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby altering cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Simiarenol: The parent compound of Simiarenol acetate.
Simiarenolbutyrate: Another ester derivative of simiarenol.
Simiarenolpropionate: Similar in structure but with a different ester group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows it to interact differently with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Simiarenol acetate is a triterpenoid compound derived from simiarenol, primarily isolated from the plant Rhododendron simiarum. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiparasitic, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₂H₅₂O₂
- Classification : Triterpenoid
- Source : Isolated from Rhododendron simiarum and Simarouba glauca.
The structural features of this compound, including multiple stereocenters and an acetate functional group, contribute to its unique biological properties.
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria | Inhibition of growth | |
Fungi | Antifungal properties |
2. Antiparasitic Activity
Studies have shown that this compound exhibits potent antiparasitic effects, particularly against protozoan parasites responsible for diseases such as Leishmaniasis and Chagas disease. The mechanism of action is believed to involve the inhibition of parasite growth and motility.
Parasite Type | Activity Observed | Reference |
---|---|---|
Leishmania spp. | Growth inhibition | |
Trypanosoma cruzi | Motility inhibition |
3. Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies suggest that it induces apoptosis in cancer cells and inhibits cell proliferation.
Cancer Cell Type | Activity Observed | Reference |
---|---|---|
Breast cancer cells | Induction of apoptosis | |
Colon cancer cells | Inhibition of proliferation |
4. Anti-inflammatory Effects
Animal model studies have indicated that this compound possesses anti-inflammatory properties. It appears to modulate the activity of inflammatory mediators and enzymes, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the use of this compound in treating infections caused by protozoan parasites. In vitro testing showed significant reductions in parasite viability when exposed to varying concentrations of this compound, highlighting its potential as a treatment option.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Antimicrobial Action : Disruption of microbial cell membranes.
- Antiparasitic Mechanism : Inhibition of metabolic pathways essential for parasite survival.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.
Comparative Analysis with Other Triterpenoids
This compound shares structural similarities with other triterpenoids known for their biological activities. Below is a comparative table highlighting some related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Simiarenol | C₃₀H₅₀O | Parent compound; lacks the acetate group |
Betulinic Acid | C₂₁H₃₂O₅ | Known for anticancer properties |
Oleanolic Acid | C₂₁H₃₂O₄ | Exhibits hepatoprotective effects |
Ursolic Acid | C₂₁H₃₂O₃ | Anti-inflammatory and antioxidant properties |
Properties
IUPAC Name |
[(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3/t22-,24-,25-,26+,27+,29-,30+,31+,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVFYSHTXNMYNB-BFIMAXGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC(=O)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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